Cycloartane-3,24,25-triol Overcomes Solubility Barrier That Prevents Assay Execution with Cycloart-23-ene-3,25-diol
Cycloart-23-ene-3,25-diol—the closest structural analog differing only by the absence of the C-24 hydroxyl—could not be evaluated in kinase or antiproliferative assays due to solubility failure. Cycloartane-3,24,25-triol, bearing an additional hydroxyl at C-24, was successfully assayed under identical conditions, enabling quantitative determination of MRCKα Kd and cellular IC50 values [1].
| Evidence Dimension | Experimental tractability (solubility in assay buffer) |
|---|---|
| Target Compound Data | Fully soluble; assay completed successfully; Kd and IC50 values obtained |
| Comparator Or Baseline | Cycloart-23-ene-3,25-diol: insoluble; assays abandoned |
| Quantified Difference | Qualitative: Target compound enabled full data acquisition; comparator yielded no usable results |
| Conditions | Kinase binding assay (competition binding to ATP sites) and WST-1 cell proliferation assay |
Why This Matters
Procurement of cycloartane-3,24,25-triol ensures experimental viability where the closest analog fails outright, preventing wasted resources on non-evaluable material.
- [1] Lowe HIC, Toyang NJ, Bryant J. Abstract B13: Cycloartane-3,24,25-triol: A cancer chemopreventive cycloartane inhibits MRCKα kinase and demonstrates anti prostate cancer activity in vitro. Cancer Res. 2012;72(4_Supplement):B13. View Source
